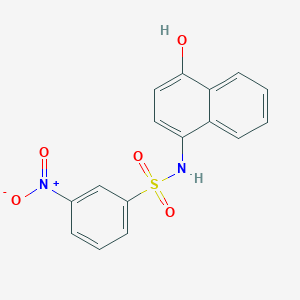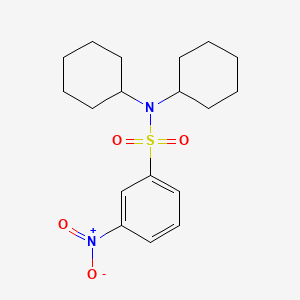![molecular formula C16H17N3O3S B5187218 N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5187218.png)
N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-furamide, also known as BPTF inhibitor, is a chemical compound used in scientific research. It is a small molecule inhibitor that targets the bromodomain and PHD finger-containing transcription factor (BPTF), which is a key regulator of gene expression. BPTF is involved in a variety of biological processes, including cell differentiation, development, and disease progression.
Mechanism of Action
N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-furamide inhibitor works by binding to the bromodomain of this compound, which prevents it from interacting with acetylated histones. This disrupts the recruitment of this compound to chromatin, which in turn inhibits the expression of genes that are regulated by this compound. This mechanism of action is similar to that of other bromodomain inhibitors, such as JQ1 and I-BET151.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a variety of biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also enhances the efficacy of chemotherapy drugs by sensitizing cancer cells to their effects. In embryonic stem cells, this compound inhibitor promotes differentiation by inhibiting the expression of pluripotency genes. In addition, this compound inhibitor has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-furamide inhibitor has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for this compound, which allows for efficient inhibition of its activity. However, this compound inhibitor also has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, it has a short half-life in vivo, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the use of N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-furamide inhibitor in scientific research. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to study the role of this compound in other biological processes, such as development and aging. In addition, further research is needed to optimize the synthesis and formulation of this compound inhibitor for use in lab experiments and potential clinical applications.
Synthesis Methods
The synthesis of N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-furamide inhibitor involves several steps. The starting material is 4-aminobenzoyl chloride, which is reacted with butyryl chloride to form N-(4-(butyrylamino)phenyl)benzamide. This compound is then treated with thionyl chloride to form N-(4-(butyrylamino)phenyl)benzamide thiochloride. Finally, the thiochloride is reacted with 2-furoyl chloride to form this compound inhibitor. The overall yield of the synthesis is around 30%.
Scientific Research Applications
N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-furamide inhibitor has been used in a variety of scientific research applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy drugs. This compound inhibitor has also been used to study the role of this compound in embryonic stem cell differentiation, and to investigate the mechanisms of gene regulation in various biological processes.
properties
IUPAC Name |
N-[[4-(butanoylamino)phenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-2-4-14(20)17-11-6-8-12(9-7-11)18-16(23)19-15(21)13-5-3-10-22-13/h3,5-10H,2,4H2,1H3,(H,17,20)(H2,18,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFYTJBLHCJVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(diphenylmethyl)-1-piperazinyl]-3-(2-isopropyl-5-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5187153.png)
![propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5187161.png)

![2-chloro-N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5187169.png)
![(3-fluorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5187172.png)
![5-{[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5187177.png)
![2-{2-[(4-nitrophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5187178.png)
![N~2~-benzyl-N~1~-(3-fluorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5187190.png)
![7-methyl-9-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5187194.png)
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine](/img/structure/B5187203.png)

![(3aS*,6aR*)-N-butyl-3-(3,4-dimethoxybenzyl)-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5187236.png)